Cas no 210414-98-5 (Benzenemethanamine, 3,5-diethyl-)

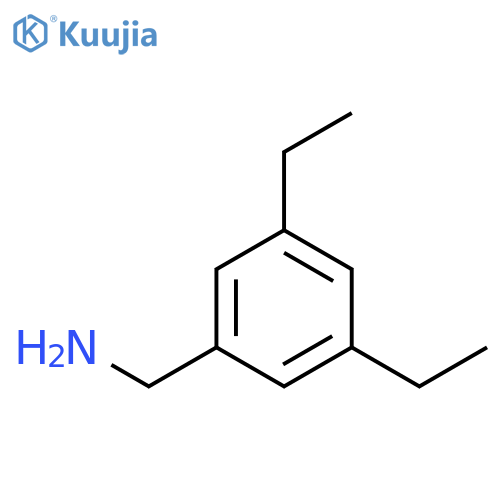

210414-98-5 structure

商品名:Benzenemethanamine, 3,5-diethyl-

CAS番号:210414-98-5

MF:C11H17N

メガワット:163.259382963181

CID:3906458

Benzenemethanamine, 3,5-diethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7842169-5.0g |

(3,5-diethylphenyl)methanamine |

210414-98-5 | 95% | 5.0g |

$2525.0 | 2024-05-22 | |

| Enamine | EN300-7842169-0.1g |

(3,5-diethylphenyl)methanamine |

210414-98-5 | 95% | 0.1g |

$767.0 | 2024-05-22 | |

| Enamine | EN300-7842169-0.5g |

(3,5-diethylphenyl)methanamine |

210414-98-5 | 95% | 0.5g |

$836.0 | 2024-05-22 | |

| Enamine | EN300-7842169-0.05g |

(3,5-diethylphenyl)methanamine |

210414-98-5 | 95% | 0.05g |

$732.0 | 2024-05-22 | |

| Enamine | EN300-7842169-1.0g |

(3,5-diethylphenyl)methanamine |

210414-98-5 | 95% | 1.0g |

$871.0 | 2024-05-22 | |

| Enamine | EN300-7842169-0.25g |

(3,5-diethylphenyl)methanamine |

210414-98-5 | 95% | 0.25g |

$801.0 | 2024-05-22 | |

| Enamine | EN300-7842169-2.5g |

(3,5-diethylphenyl)methanamine |

210414-98-5 | 95% | 2.5g |

$1707.0 | 2024-05-22 | |

| Enamine | EN300-7842169-10.0g |

(3,5-diethylphenyl)methanamine |

210414-98-5 | 95% | 10.0g |

$3746.0 | 2024-05-22 |

Benzenemethanamine, 3,5-diethyl- 関連文献

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

210414-98-5 (Benzenemethanamine, 3,5-diethyl-) 関連製品

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量